molecular formula C17H11ClFNO2 B12337872 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid

Cat. No.: B12337872
M. Wt: 315.7 g/mol
InChI Key: KHFILUQKGCCLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by halogenation and coupling reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones .

Scientific Research Applications

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
  • 2-((2-Chloro-4-bromonaphthalen-1-yl)amino)benzoic acid
  • 2-((2-Chloro-4-iodonaphthalen-1-yl)amino)benzoic acid

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C17H11ClFNO2

Molecular Weight

315.7 g/mol

IUPAC Name

2-[(2-chloro-4-fluoronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22)

InChI Key

KHFILUQKGCCLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.